Desmethyl Atomoxetine-d7 Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethyl Atomoxetine-d7 Hydrochloride Salt is a labeled derivative of Tomoxetine. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use. The compound is a stable isotope-labeled analog of Desmethyl Atomoxetine, which is a metabolite of Atomoxetine. Atomoxetine is a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).
Preparation Methods
The synthesis of Desmethyl Atomoxetine-d7 Hydrochloride Salt involves the deuteration of Desmethyl Atomoxetine. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the molecular structure of Desmethyl Atomoxetine.
Hydrochloride Salt Formation: Conversion of the deuterated Desmethyl Atomoxetine into its hydrochloride salt form.
Industrial production methods for this compound are not widely documented, but they generally follow standard procedures for the synthesis of stable isotope-labeled compounds.
Chemical Reactions Analysis
Desmethyl Atomoxetine-d7 Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Desmethyl Atomoxetine-d7 Hydrochloride Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Desmethyl Atomoxetine in various samples.
Biology: Employed in studies investigating the metabolic pathways of Atomoxetine and its metabolites.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Atomoxetine in the body.
Industry: Applied in the development of new analytical methods and quality control procedures for pharmaceuticals.
Mechanism of Action
The mechanism of action of Desmethyl Atomoxetine-d7 Hydrochloride Salt is similar to that of Atomoxetine. It acts as a selective norepinephrine reuptake inhibitor, preventing the reuptake of norepinephrine into presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound also exhibits weak inhibition of serotonin and dopamine reuptake, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Desmethyl Atomoxetine-d7 Hydrochloride Salt is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Atomoxetine: The parent compound, used in the treatment of ADHD.
Desmethyl Atomoxetine: The non-labeled metabolite of Atomoxetine.
Other Norepinephrine Reuptake Inhibitors: Compounds like Reboxetine and Viloxazine, which also inhibit norepinephrine reuptake but differ in their chemical structure and pharmacological properties.
This compound stands out due to its specific use in research and its stable isotope labeling, which provides advantages in analytical studies.
Biological Activity
Desmethyl Atomoxetine-d7 Hydrochloride Salt, a deuterated form of atomoxetine, is primarily recognized for its role as a selective norepinephrine reuptake inhibitor (NRI). This compound is of significant interest in pharmacological research, particularly in the context of attention-deficit/hyperactivity disorder (ADHD) treatment. This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse sources.
- Molecular Formula : C16H13D7ClNO
- Molecular Weight : 284.83 g/mol
- CAS Number : 1189961-95-2
Desmethyl Atomoxetine-d7 functions by selectively inhibiting the norepinephrine transporter (NET), which increases the availability of norepinephrine in the synaptic cleft. This action is crucial for enhancing cognitive functions that are often impaired in ADHD patients. The compound also exhibits some interaction with the serotonin transporter, suggesting a broader mechanism of action than previously understood .
Pharmacokinetics
The pharmacokinetics of atomoxetine, and by extension its deuterated form, are heavily influenced by genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme. Variability in CYP2D6 activity can lead to significant differences in drug metabolism among individuals:
- Bioavailability : The absolute bioavailability of atomoxetine varies between extensive metabolizers (EMs) and poor metabolizers (PMs), with values reported at approximately 63% for EMs and 94% for PMs .
- Absorption : Following oral administration, peak plasma concentrations are reached within 1.0 hours for EMs and 2.5 hours for PMs .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of atomoxetine in treating ADHD symptoms across various demographics:
- Short-term Efficacy : Clinical trials indicate significant improvements in ADHD symptoms within weeks of treatment initiation.
- Long-term Efficacy : Sustained improvements have been observed over extended treatment periods, with ongoing assessments showing continued benefits .
- Comorbidities : Atomoxetine has also shown effectiveness in patients with comorbid conditions such as anxiety and depression, enhancing overall treatment outcomes .
Case Studies
- Pediatric Population : A study involving children with ADHD indicated that atomoxetine significantly reduced hyperactivity and impulsivity scores compared to placebo .
- Adult Population : Research has shown that adults treated with atomoxetine experienced improvements in attention and executive function, with a favorable side effect profile compared to traditional stimulants .
Safety Profile
Atomoxetine is generally well-tolerated, with few adverse reactions reported. Common side effects include gastrointestinal disturbances, sleep issues, and potential cardiovascular effects. Monitoring is recommended for patients with pre-existing heart conditions due to the drug's sympathomimetic properties .
Comparative Analysis
A comparative analysis of atomoxetine and other ADHD medications highlights its unique position as a non-stimulant treatment option:
Medication | Type | Mechanism | Key Benefits |
---|---|---|---|
Atomoxetine | NRI | Inhibits norepinephrine reuptake | Non-stimulant; suitable for anxiety-prone patients |
Methylphenidate | Stimulant | Increases dopamine/norepinephrine | Rapid onset; effective for severe cases |
Amphetamines | Stimulant | Increases neurotransmitter release | Strong efficacy; potential for abuse |
Properties
IUPAC Name |
3-phenyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H/i1D3,5D,6D,7D,10D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZNZPMFOWXKB-SVVPHCQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OC(CCN)C2=CC=CC=C2)[2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.